D-Trans-Allethrin;Esbiothrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-Bioallethrin is synthesized through a series of chemical reactions involving the cyclopropanation of chrysanthemic acid derivatives. The key steps include:

Cyclopropanation: The reaction of chrysanthemic acid with an appropriate alkene in the presence of a catalyst to form the cyclopropane ring.

Esterification: The resulting cyclopropane carboxylic acid is then esterified with an alcohol to form the final product.

Industrial Production Methods: Industrial production of S-Bioallethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes:

Raw Material Preparation: Chrysanthemic acid and other reagents are prepared.

Reaction: The cyclopropanation and esterification reactions are carried out in large reactors.

Purification: The crude product is purified using HPLC to obtain high-purity S-Bioallethrin.

Analyse Des Réactions Chimiques

Types of Reactions: S-Bioallethrin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-Bioallethrin .

Applications De Recherche Scientifique

D-trans-allethrin, also known as esbiothrin, is a synthetic pyrethroid insecticide used to control various pests in residential, commercial, and horticultural settings . It is a "knock-down" agent often formulated with other pesticides to kill target pests .

General Information

- Chemical Class D-trans-allethrin is classified as a synthetic pyrethroid, differing from other allethrins due to the percentage of stereoisomers present .

- Target Pests Wasps, hornets, roaches, ants, fleas, and mosquitoes are the primary targets of allethrins .

- Mode of Action D-trans-allethrin acts as an axonic poison, blocking the closing of sodium gates in the nerves of insects. This prolongs the membrane potential's return to its resting state, leading to hyperactivity, paralysis, and/or death .

Efficacy and Safety

- Metabolism Studies in rats show that d-trans-allethrin is metabolized and eliminated primarily through urine and feces within a few days, with no bioaccumulation in tissues .

- Combination with LLINs Transfluthrin coils combined with long-lasting insecticidal nets (LLINs) showed a 94% protection rate against Plasmodium falciparum compared to a control group in a study conducted in Western Yunnan Province, China .

- Toxicity The U.S. EPA has classified d-trans-allethrin as a general-use pesticide, though some products are restricted to use by pest control operators only .

- Health Hazards Potential short-term health effects from exposure to d-trans-allethrin include skin and eye irritation, and respiratory irritation. High exposure may cause headache, nausea, vomiting, dizziness, fatigue, muscle weakness, irritability, seizures, and loss of consciousness .

- Chronic Exposure Long-term exposure may lead to skin allergies, asthma-like allergies, bronchitis, and potential liver and kidney damage . A study on mice indicated that chronic exposure to allethrin-based mosquito coils could lead to severe health complications such as COPD .

Regulatory Information

- Tolerance Revocation There are no food uses for allethrins, and a Federal Register final rule revoking all tolerances was published on September 29, 2004 .

- General Use Pesticide The allethrin products are designated as general use; however, some products are registered for use by pest control operators (PCOs) only .

Mécanisme D'action

S-Bioallethrin exerts its effects by binding to voltage-gated sodium channels in the nervous system of insects. This binding modifies the gating kinetics of the channels, causing prolonged opening and delayed closing. As a result, the neurons become hyperexcitable, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal neuronal function .

Comparaison Avec Des Composés Similaires

Bioallethrin: A mixture of two allethrin isomers in a 1:1 ratio.

Esbiothrin: A mixture of the same two stereoisomers in an approximate ratio of R:S = 1:3.

Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

Uniqueness: S-Bioallethrin is unique due to its high stereoselectivity and efficacy at lower doses compared to other pyrethroids. Its specific (S)(1R,3R) enantiomer configuration provides enhanced insecticidal activity while maintaining low toxicity to mammals .

Propriétés

Formule moléculaire |

C19H26O3 |

|---|---|

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

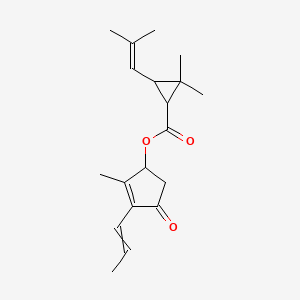

(2-methyl-4-oxo-3-prop-1-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7-9,14,16-17H,10H2,1-6H3 |

Clé InChI |

ZUUDNKYTYANLMT-UHFFFAOYSA-N |

SMILES canonique |

CC=CC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.